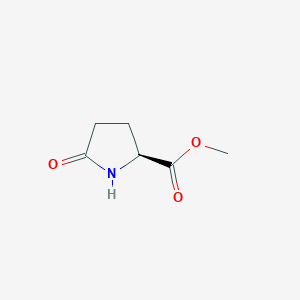

Methyl L-pyroglutamate

Overview

Description

Methyl L-pyroglutamate, also known as methyl (S)-5-oxopyrrolidine-2-carboxylate, is a chemical compound with the molecular formula C6H9NO3. It is a derivative of pyroglutamic acid, which is a naturally occurring amino acid derivative. This compound is known for its various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl L-pyroglutamate can be synthesized from L-pyroglutamic acid through esterification. The process involves the reaction of L-pyroglutamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl L-pyroglutamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl L-pyroglutamate has been studied for its potential biological effects. Research indicates that it can modulate cellular processes and may have implications in neurobiology, particularly concerning neurotransmitter activity.

Neuroprotective Effects

Studies have shown that this compound can influence neuroprotective pathways, potentially offering therapeutic benefits for neurodegenerative diseases. Its interaction with glutamate receptors suggests a role in modulating excitotoxicity, a process involved in neuronal damage .

Role in Bone Formation

Recent investigations have identified this compound as a compound that stimulates bone formation parameters such as alkaline phosphatase activity and mineralization in osteoblastic cell lines (MC3T3-E1). This suggests its potential use in treating osteoporosis or other bone-related disorders .

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to act as a chiral source is crucial for developing enantiomerically pure drugs, which are essential for efficacy and safety in therapeutic applications.

Synthesis of Drug Intermediates

This compound is utilized in synthesizing intermediates for drugs such as Onglyza (saxagliptin), which is used to manage type 2 diabetes. The compound's chiral nature allows for the creation of specific configurations required for biological activity .

Case Studies

Several case studies highlight the efficacy and versatility of this compound:

-

Case Study 1: Neuroprotective Properties

A study demonstrated that this compound significantly reduced neuronal cell death in models of excitotoxicity, suggesting its potential role as a neuroprotective agent. -

Case Study 2: Bone Health

In vitro experiments showed that treatment with this compound enhanced mineralization and alkaline phosphatase activity in osteoblast-like cells, indicating its potential application in osteoporosis treatment.

Mechanism of Action

The mechanism of action of methyl L-pyroglutamate involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of bioactive molecules, influencing various biochemical pathways. For instance, it may modulate the activity of enzymes involved in oxidative stress responses and inflammation .

Comparison with Similar Compounds

Pyroglutamic acid: The parent compound from which methyl L-pyroglutamate is derived.

Methyl D-pyroglutamate: The enantiomer of this compound with different stereochemistry.

L-pyroglutamic acid methyl ester: Another ester derivative with similar properties

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and reactivity.

Biological Activity

Methyl L-pyroglutamate (MLPG), a derivative of L-pyroglutamic acid, has garnered attention due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential applications of MLPG, supported by recent research findings and case studies.

Synthesis of this compound

The synthesis of MLPG typically involves the esterification of L-pyroglutamic acid. A common method includes dissolving L-pyroglutamic acid in methanol, adding thionyl chloride as a catalyst, and subsequently neutralizing the reaction with sodium bicarbonate to yield MLPG . This process is noted for its simplicity and high yield, making it suitable for industrial applications.

Antifungal and Antibacterial Properties

Recent studies have highlighted the antifungal and antibacterial activities of MLPG and its derivatives. For instance, Zhang et al. (2022) reported that several L-pyroglutamic acid analogues exhibited significant antifungal activity against pathogens such as Fusarium graminearum and Phytophthora infestans, with effective concentrations (EC50) as low as 9.48 μg/ml . The structure-activity relationship (SAR) indicates that modifications to the pyroglutamate structure can enhance these activities.

| Compound | Activity Type | EC50 (μg/ml) |

|---|---|---|

| This compound | Antifungal | 9.48 |

| L-Pyroglutamic Acid Derivative | Antibacterial | 10.82 |

Neuroprotective Effects

MLPG has also been investigated for its neuroprotective effects. It is posited that MLPG may influence neurotransmitter levels and protect neuronal cells from oxidative stress. In vitro studies have shown that MLPG can enhance the survival of neurons under stress conditions, although further research is needed to elucidate the underlying mechanisms .

Case Studies

- Antifungal Efficacy : A study conducted by Zhang et al. (2022) demonstrated that MLPG derivatives showed superior antifungal properties compared to conventional antifungal agents, suggesting their potential use in agricultural applications .

- Neuroprotection : Research into the neuroprotective effects of MLPG indicated that it could mitigate damage in neuronal cultures subjected to oxidative stress, presenting a promising avenue for treating neurodegenerative diseases .

- Structure-Activity Relationship Analysis : Investigations into the SAR of MLPG derivatives revealed that specific functional groups significantly enhance antibacterial activity, providing insights for designing more effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Methyl L-pyroglutamate?

this compound is synthesized via esterification of L-pyroglutamic acid using methanol under acidic or enzymatic catalysis. Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy to confirm the esterification of the carboxyl group and the retention of the 5-oxopyrrolidine-2-carboxylate backbone. High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity, while mass spectrometry (MS) validates molecular weight (C₆H₉NO₃; 143.14 g/mol) .

Q. How can researchers assess the purity and stability of this compound in experimental settings?

Purity is evaluated using reverse-phase HPLC with UV detection (e.g., at 210 nm) to separate impurities. Stability studies involve storing the compound under varying conditions (temperature, pH) and monitoring degradation via liquid chromatography-mass spectrometry (LC-MS). Thermal stability can be assessed using differential scanning calorimetry (DSC), while hygroscopicity is tested by exposing the compound to controlled humidity .

Q. What analytical techniques are critical for confirming this compound’s interaction with biological targets?

Fluorescence spectroscopy is used to monitor changes in intrinsic tryptophan fluorescence when the compound binds to proteins (e.g., VcGluP). Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd), and circular dichroism (CD) spectroscopy detects conformational changes in target proteins. Surface plasmon resonance (SPR) provides real-time kinetic data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound for proteins like VcGluP?

Discrepancies in Kd values (e.g., 73.54 ± 27.93 µM in fluorescence assays vs. other methods) may arise from buffer composition, temperature, or ligand purity. To address this, standardize experimental conditions (e.g., Tris-HCl buffer, 25°C) and validate results using orthogonal techniques like ITC or SPR. Replicate studies with purified ligands (≥98% HPLC purity) and include negative controls (e.g., D-enantiomers) to rule out non-specific binding .

Q. What experimental designs are optimal for studying the thermal stabilization of proteins by this compound?

Differential scanning fluorimetry (DSF) is a robust method:

- Prepare protein (e.g., VcGluP) in a buffer with a fluorescent dye (e.g., SYPRO Orange).

- Titrate this compound (0–10 mM) and monitor thermal denaturation via fluorescence.

- Calculate the melting temperature (Tm) shift to quantify stabilization. Parallel studies using intrinsic tryptophan fluorescence (e.g., 8% enhancement at 1 mM ligand) confirm dose-dependent stabilization and binding saturation .

Q. How can structural insights into this compound-protein interactions guide drug design?

X-ray crystallography (e.g., 1.7 Å resolution structures of VcGluP) identifies key binding residues (e.g., hydrogen bonds with Tyr257 or hydrophobic interactions with Phe118). Molecular dynamics (MD) simulations predict binding modes and guide derivatization (e.g., modifying the methyl ester group to enhance affinity). Mutagenesis studies validate critical residues .

Q. What strategies mitigate confounding variables when evaluating this compound’s anti-inflammatory activity in cellular models?

- Use primary macrophages (e.g., RAW264.7) and lipopolysaccharide (LPS)-induced inflammation models.

- Pre-treat cells with this compound (1–100 µM) and measure TNF-α/IL-6 via ELISA.

- Include controls for cytotoxicity (MTT assay) and off-target effects (e.g., COX-2 inhibition assays).

- Validate findings in genetic knockout models (e.g., NF-κB pathway mutants) .

Q. How do researchers address the lack of toxicological data for this compound in preclinical studies?

- Follow OECD guidelines: Conduct acute toxicity assays in rodents (e.g., single 100–2000 mg/kg doses) with histopathological analysis.

- For in vitro toxicity, use human hepatocyte (HepG2) viability assays and Ames tests for mutagenicity.

- Refer to structurally analogous compounds (e.g., L-pyroglutamic acid) for preliminary risk assessment, noting that current safety data sheets lack acute toxicity data .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in this compound-based experiments?

- Document buffer composition (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl).

- Use freshly prepared ligand solutions in DMSO (<0.1% final concentration).

- Validate protein-ligand ratios (e.g., 1:10 molar excess) via stoichiometry calculations.

- Share raw data (fluorescence curves, crystallographic coordinates) in public repositories .

Q. How should researchers handle this compound to minimize degradation?

Store the compound at −20°C in anhydrous conditions (desiccator with silica gel). For aqueous solutions, prepare aliquots to avoid freeze-thaw cycles. Use amber vials to prevent light-induced degradation .

Properties

IUPAC Name |

methyl (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGPKMSGXAUKHT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197767 | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4931-66-2 | |

| Record name | Methyl pyroglutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4931-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.